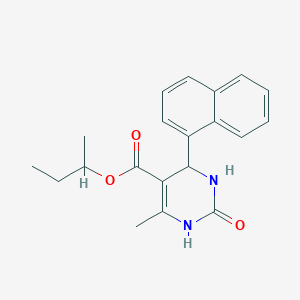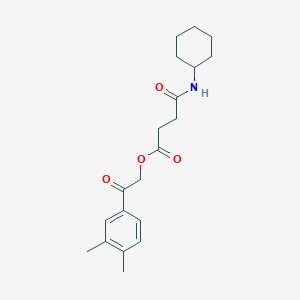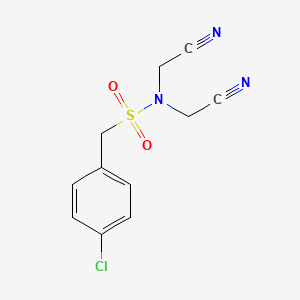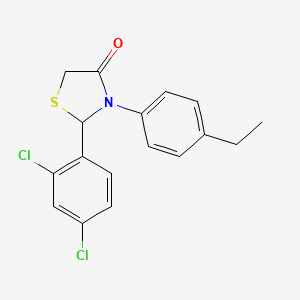
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, which plays a critical role in the recognition and response to microbial pathogens. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, inflammatory bowel disease, and cancer.
Wirkmechanismus
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by the binding of bacterial lipopolysaccharides (LPS), which triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol blocks this signaling pathway by binding to an intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects in preclinical studies. In sepsis models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In inflammatory bowel disease models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation and improve disease symptoms. In cancer models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. Additionally, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity in preclinical studies. However, one limitation of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of more potent and long-lasting analogs of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. Additionally, there is interest in exploring the potential of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other therapies, such as antibiotics or chemotherapy. Finally, there is interest in exploring the potential of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in other disease models, such as autoimmune diseases or neurodegenerative diseases.
Synthesemethoden
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a multi-step process, involving the reaction of 3,4,4,5-tetramethyl-1H-pyrazole-5-carboxylic acid with 3-pyridinecarboxaldehyde, followed by reduction and acylation steps. The synthesis method has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied in preclinical and clinical studies, and has shown promising results in a variety of disease models. In sepsis models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to improve survival rates and reduce inflammation. In inflammatory bowel disease models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation and improve disease symptoms. In cancer models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(2,3)13(4,18)16(15-9)11(17)10-6-5-7-14-8-10/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWZRLDIZCVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)

![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)